Histaminium

描述

Definition and Chemical Identity of Histaminium

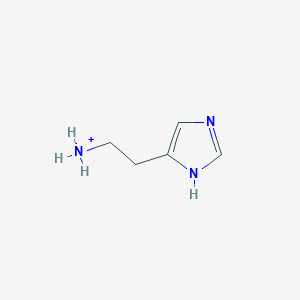

This compound is the cationic form of histamine (B1213489), an organic nitrogenous compound. wikipedia.org Its chemical identity is intrinsically linked to its parent molecule, histamine, and the pH of its surrounding environment.

Chemically, this compound is defined as the conjugate acid of histamine. nih.govebi.ac.ukzfin.org It is an ammonium (B1175870) ion that results from the protonation of histamine's side-chain (aliphatic) amino group. ebi.ac.ukebi.ac.ukzfin.org This conversion from the neutral histamine base to the positively charged this compound cation is a fundamental acid-base reaction.

| Identifier | Value | Source |

| IUPAC Name | 2-(1H-imidazol-5-yl)ethylazanium | PubChem nih.gov |

| Molecular Formula | C₅H₁₀N₃⁺ | PubChem nih.gov |

| Parent Compound | Histamine | PubChem nih.gov |

| ChEBI ID | CHEBI:58432 | ChEBI ebi.ac.uk |

A data table summarizing the key chemical identifiers for the this compound cation.

Histamine possesses two sites that can accept a proton: the aliphatic amino group on the side chain and the nitrogen atoms of the imidazole (B134444) ring. wikipedia.org These sites have distinct acid dissociation constants (pKa values). The aliphatic amino group has a pKa of approximately 9.4, while the imidazole ring nitrogen has a pKa of about 5.8. wikipedia.orgresearchgate.net

Under normal physiological conditions, where the pH of human blood is tightly regulated between 7.35 and 7.45, the aliphatic amino group is protonated, carrying a positive charge. wikipedia.org Conversely, the imidazole ring remains unprotonated. wikipedia.org Consequently, at physiological pH, approximately 96% of histamine exists as a singly charged cation, the this compound monocation. researchgate.netacs.org Dicationic forms, where both sites are protonated, are predominant only at a pH below 5, while the neutral form becomes significant at a pH above 10. researchgate.netrsc.org

| pH Range | Predominant Species | Description |

| < 5 | Dication (H₃) | Both the side-chain amino group and the imidazole ring are protonated. rsc.org |

| ~6.5 - 7.5 | Monocation (H₂) | The side-chain amino group is protonated, while the imidazole ring is neutral. rsc.org |

| > 10 | Neutral Base (H₁) | Both the side-chain amino group and the imidazole ring are unprotonated. rsc.org |

A data table illustrating the predominant ionic forms of histamine at different pH levels.

Historical Perspectives on Histamine Discovery and Research

The understanding of histamine and its roles has evolved over more than a century of research. Descriptions of allergic diseases date back to ancient times, but the scientific investigation into their chemical mediators began in the 20th century. eurekaselect.com

The properties of the molecule, then called β-imidazolylethylamine, were first detailed in 1910 by British scientists Sir Henry H. Dale and P.P. Laidlaw. wikipedia.orgnih.gov By 1913, the name "histamine" was adopted, reflecting its identity as a "tissue amine". wikipedia.org Early research established its role in anaphylactic reactions and identified it as a major mediator in many allergic diseases. eurekaselect.com A significant breakthrough came with the development of molecules that could block histamine's effects, leading to Nobel Prizes for Daniel Bovet in 1957 for the discovery of antihistamines (H1 receptor antagonists) and for Sir James Black in 1988 for the discovery of H2 receptor antagonists. nih.govacs.org This work paved the way for the pharmacological characterization of four distinct histamine receptors: H1, H2, H3, and H4. nih.govfrontiersin.org

| Year(s) | Researcher(s) | Key Milestone |

| 1910 | Henry H. Dale & P.P. Laidlaw | First described the physiological effects of histamine. nih.gov |

| 1930s-1940s | Daniel Bovet, et al. | Developed the first antihistamines (H1 receptor antagonists). nih.govfrontiersin.org |

| 1966 | Ash & Schild | Proposed the existence of a second type of histamine receptor. frontiersin.org |

| 1972 | Sir James Black, et al. | Discovered and characterized H2 receptors and developed H2 antagonists. acs.orgfrontiersin.org |

| 1983 | Arrang, et al. | Discovered the H3 receptor in the brain. frontiersin.org |

| 2000-2001 | Multiple Labs | Discovered the H4 receptor through genomic homology searches. frontiersin.org |

A data table highlighting key milestones in the history of histamine research.

Physiological and Pathophysiological Significance of Histamine

Histamine, existing predominantly as this compound in the body, is a molecule of immense physiological and pathophysiological importance. It functions through two primary mechanisms: as a biogenic amine and signaling molecule, and more specifically, as a neurotransmitter and an autacoid.

Histamine is classified as a biogenic amine, a group of low molecular weight organic bases derived from the decarboxylation of amino acids. wikipedia.org Specifically, it is synthesized from the amino acid histidine by the enzyme L-histidine decarboxylase. ihs-headache.orgfoodb.ca As a signaling molecule, histamine is released from cells to transmit information and elicit responses in other cells. frontiersin.orgprimescholars.com This signaling is fundamental to its roles in the immune system, the gut, and the central nervous system. foodb.ca

The functions of histamine are often categorized into its roles as a neurotransmitter and an autacoid.

Neurotransmitter : In the central nervous system, histamine acts as a chemical messenger that carries signals between nerve cells. news-medical.netclevelandclinic.org Histaminergic neurons originate exclusively in the tuberomammillary nucleus (TMN) of the hypothalamus and project widely throughout the brain. nih.govnews-medical.net This system is critical for regulating wakefulness, arousal, attention, and sleep-wake cycles. nih.govnih.govnih.gov

Autacoid : An autacoid is a substance that acts like a local hormone, with effects near its site of synthesis. wikipedia.orgnews-medical.netnews-medical.net In this capacity, histamine is a key mediator of local immune responses. news-medical.net When released from mast cells and basophils during an allergic reaction or tissue injury, it causes vasodilation, increases the permeability of capillaries, and stimulates nerve endings, leading to classic inflammatory and allergic symptoms like swelling, redness, and itching. primescholars.comcerritos.edu It also plays a vital autacoid role in the stomach, where it stimulates the secretion of gastric acid. wikipedia.orgcerritos.edu

| Role | Primary Site of Action | Key Functions |

| Neurotransmitter | Central Nervous System (Brain) | Regulation of wakefulness and arousal; modulation of attention, feeding behavior, and memory. clevelandclinic.orgnih.govnih.gov |

| Autacoid | Peripheral Tissues (e.g., skin, gut, airways) | Mediation of local immune and inflammatory responses; stimulation of gastric acid secretion; bronchoconstriction. wikipedia.orgprimescholars.comnews-medical.netcerritos.edu |

A data table summarizing the dual functions of histamine as a neurotransmitter and an autacoid.

Structure

2D Structure

3D Structure

属性

分子式 |

C5H10N3+ |

|---|---|

分子量 |

112.15 g/mol |

IUPAC 名称 |

2-(1H-imidazol-5-yl)ethylazanium |

InChI |

InChI=1S/C5H9N3/c6-2-1-5-3-7-4-8-5/h3-4H,1-2,6H2,(H,7,8)/p+1 |

InChI 键 |

NTYJJOPFIAHURM-UHFFFAOYSA-O |

SMILES |

C1=C(NC=N1)CC[NH3+] |

规范 SMILES |

C1=C(NC=N1)CC[NH3+] |

同义词 |

Ceplene Histamine Histamine Dihydrochloride Histamine Hydrochloride Peremin |

产品来源 |

United States |

Biochemical Pathways of Histamine Synthesis and Catabolism

Biosynthesis of Histamine (B1213489)

The synthesis of histamine is a direct enzymatic process involving a specific precursor amino acid and a key enzyme. This process is fundamental to maintaining the body's histamine pool.

Precursor Amino Acid: L-Histidine

Histamine is synthesized from the essential amino acid L-histidine. mdpi.combiocrates.comwikipedia.org As an essential amino acid, L-histidine cannot be synthesized de novo by humans and must be obtained from dietary proteins. mdpi.comwikipedia.org It serves not only as the direct precursor for histamine but also plays roles in protein synthesis, metal ion chelation, and as an antioxidant precursor. mdpi.comnih.gov The availability of L-histidine can therefore influence the rate of histamine production. nih.govresearchgate.net

Enzymatic Decarboxylation by L-Histidine Decarboxylase (HDC)

The conversion of L-histidine to histamine is a one-step process catalyzed by the enzyme L-histidine decarboxylase (HDC). mdpi.combiocrates.comarxiv.org This enzyme, which requires pyridoxal-5'-phosphate (vitamin B6) as a cofactor, removes the carboxyl group from L-histidine, yielding histamine. nih.govontosight.ai HDC is highly specific for L-histidine and is the rate-limiting enzyme in histamine synthesis. mdpi.comontosight.ai The activity of HDC is a primary determinant of the amount of histamine produced in various tissues. ontosight.ai

Table 1: Key Components of Histamine Biosynthesis

| Component | Description | Role |

|---|---|---|

| L-Histidine | An essential amino acid obtained from the diet. mdpi.comwikipedia.org | The sole precursor for histamine synthesis. mdpi.combiocrates.comwikipedia.org |

| L-Histidine Decarboxylase (HDC) | A pyridoxal-5'-phosphate-dependent enzyme. nih.govontosight.ai | Catalyzes the decarboxylation of L-histidine to form histamine. mdpi.combiocrates.comarxiv.org |

Molecular Regulation of HDC Gene Expression and Enzyme Activity

The expression of the HDC gene and the activity of the resulting enzyme are subject to complex regulatory mechanisms, ensuring that histamine production is appropriately controlled. Transcription factors such as GATA binding protein 2 (GATA2) and Microphthalmia-associated transcription factor (MITF) positively regulate HDC gene expression. arxiv.orgfrontiersin.orgbiorxiv.org Conversely, transcription factors like YY1 and KLF4 can suppress HDC promoter activity. arxiv.orgbiorxiv.org

Furthermore, various cellular signals and environmental cues modulate HDC expression. For instance, in mast cells, the cross-linking of FcεRI receptors by IgE and antigens leads to increased HDC mRNA expression and histamine synthesis. arxiv.orgfrontiersin.org Cytokines such as IL-3, IL-18, IL-33, and GM-CSF, which promote the maturation of mast cells and basophils, also enhance HDC activity. creative-enzymes.com The HDC enzyme itself is produced as a proenzyme with limited activity and requires cleavage, a process thought to be mediated by Caspase-9, to become fully active. biorxiv.orgcreative-enzymes.com

Intracellular Storage Mechanisms (e.g., in granules, association with heparin)

Histamine is stored within specialized intracellular compartments called secretory granules in various cells, most notably mast cells and basophils. cdnsciencepub.comnews-medical.netnih.gov This storage mechanism prevents the potent amine from being active within the cell and allows for its rapid release upon appropriate stimulation. cdnsciencepub.com

Within these granules, histamine is ionically bound to a matrix composed of proteoglycans. slu.se In mast cells, the primary proteoglycan is heparin, a highly sulfated glycosaminoglycan. nih.govslu.se The negatively charged sulfate (B86663) and carboxyl groups of heparin form electrostatic bonds with the positively charged histamine molecules. slu.se This association neutralizes the biological activity of histamine and allows for its high concentration within the granules. cdnsciencepub.com A similar storage mechanism exists in basophils, where histamine is associated with chondroitin (B13769445) sulfate proteoglycans. nih.gov

The release of histamine from these granules is a regulated process known as degranulation, which is a form of exocytosis. nih.govfrontiersin.org This process involves the fusion of the granule membrane with the cell's plasma membrane, releasing the entire granule contents, including the histamine-heparin complex, into the extracellular environment. nih.gov Once in the extracellular space, the higher pH and ion concentrations cause the dissociation of histamine from heparin, allowing it to become biologically active. slu.se

Metabolism and Degradation of Histamine

The biological actions of histamine are terminated through its metabolic degradation by two primary enzymatic pathways. wikipedia.orgresearchgate.net The specific pathway utilized depends on the location of the histamine. mdpi.com

Histamine-N-methyltransferase (HNMT) Pathway

The Histamine-N-methyltransferase (HNMT) pathway is the principal route for histamine metabolism in the central nervous system and the airways. nih.goveurofinsdiscovery.combio-techne.com This intracellular enzyme catalyzes the methylation of histamine, transferring a methyl group from S-adenosyl-L-methionine to the imidazole (B134444) ring of histamine. eurofinsdiscovery.combio-techne.com This reaction produces N-tele-methylhistamine. nih.gov

N-tele-methylhistamine is then further metabolized by monoamine oxidase B (MAO-B) to form tele-methylimidazole acetic acid (t-MIAA). nih.govathenslab.gr The HNMT pathway is crucial for inactivating histamine's neurotransmitter functions in the brain. nih.govnovusbio.com

Diamine Oxidase (DAO) Pathway

The Diamine Oxidase (DAO) pathway is the primary mechanism for degrading extracellular histamine, particularly histamine ingested from food sources. researchgate.netnih.gov DAO, also known as histaminase, is an enzyme that is primarily found in the small intestine, colon, placenta, and kidneys. nih.govmdpi.comwikipedia.org

This enzyme catalyzes the oxidative deamination of histamine's primary amino group, converting it into imidazole acetaldehyde. researchgate.netwikipedia.org This intermediate is then rapidly oxidized by aldehyde dehydrogenase to form imidazoleacetic acid (IAA). wikipedia.org The DAO pathway is essential for preventing the systemic absorption of excess histamine from the diet. researchgate.net

Metabolic Products and Excretion

The end products of histamine metabolism are excreted from the body primarily through the urine. athenslab.gr The main urinary metabolites are:

N-tele-methylimidazole acetic acid (t-MIAA): The final product of the HNMT pathway. nih.gov

Imidazoleacetic acid (IAA): The final product of the DAO pathway. athenslab.gr

Imidazoleacetic acid riboside: A conjugate of IAA. drugbank.com

N-tele-methylhistamine: An intermediate of the HNMT pathway. athenslab.gr

A small percentage, typically 2-3%, of histamine is excreted unchanged in the urine. nih.gov The measurement of these urinary metabolites provides a reliable indication of the body's total histamine turnover. athenslab.gr

Factors Influencing Histamine Metabolism

The metabolic balance of histamine, a critical biogenic amine synthesized from the amino acid histidine, is maintained by two primary enzymatic pathways: oxidative deamination by diamine oxidase (DAO) and ring methylation by histamine-N-methyltransferase (HNMT). researchgate.net The activity of these enzymes and the resulting concentration of histamine in the body are not constant but are influenced by a confluence of genetic predispositions, nutritional status, and pharmacological interactions. nih.govnutritiondiets.co.uk An imbalance between histamine availability and its breakdown capacity can lead to a variety of physiological responses. researchgate.net

Genetic Factors

Genetic variability plays a significant role in an individual's capacity to metabolize histamine. drbeckycampbell.com Polymorphisms, particularly single nucleotide polymorphisms (SNPs), in the genes encoding the primary histamine-degrading enzymes, DAO and HNMT, can lead to reduced enzyme activity and a predisposition to histamine intolerance. nih.govgeneticlifehacks.com

The gene encoding DAO is AOC1 (Amine Oxidase Copper Containing 1), located on chromosome 7. nih.govathenslab.gr Several SNPs within the AOC1 gene have been identified and associated with decreased DAO activity. athenslab.grdrhagmeyer.com These genetic variations can affect the enzyme's stability and function, leading to impaired degradation of extracellular histamine, particularly histamine ingested from food. drbeckycampbell.comathenslab.gr For instance, the SNP rs1049793, which results in a His645Asp amino acid substitution, has been shown to impair serum DAO activity. elsevier.es More than 50 nonsynonymous SNPs in the DAO-encoding gene have been discovered, some of which can result in a protein with modified activity. nih.gov

The HNMT gene, which codes for the histamine N-methyltransferase enzyme, also exhibits functional polymorphisms. HNMT is the primary enzyme for breaking down histamine within cells, especially in the central nervous system and bronchial epithelium. wikipedia.orgimmunotech.cz A well-studied SNP in the HNMT gene is Thr105Ile (also known as C314T or rs11558538). athenslab.grelsevier.es The Ile105 variant is associated with a 30-50% reduction in HNMT enzymatic activity, which can lead to higher intracellular histamine levels. athenslab.grimd-berlin.de Individuals carrying these genetic variants for either DAO or HNMT may have a higher risk of developing conditions associated with excess histamine. elsevier.es

| Enzyme | Gene | Polymorphism (SNP) | Effect on Enzyme Activity | Reference |

|---|---|---|---|---|

| Diamine Oxidase (DAO) | AOC1 | rs10156191 | Reduced activity | drhagmeyer.com |

| Diamine Oxidase (DAO) | AOC1 | rs1049742 | Reduced activity | drhagmeyer.com |

| Diamine Oxidase (DAO) | AOC1 | rs2052129 | Reduced activity | drhagmeyer.com |

| Diamine Oxidase (DAO) | AOC1 | rs1049793 (His645Asp) | Functional impairment of serum DAO | elsevier.es |

| Histamine N-methyltransferase (HNMT) | HNMT | rs11558538 (Thr105Ile / C314T) | Reduced activity by 30-50% | athenslab.grimd-berlin.de |

Nutritional Status

The catalytic function of both DAO and HNMT is dependent on the presence of specific micronutrient cofactors. biovis.eu A deficiency in these essential vitamins and minerals can impair enzyme activity, leading to inefficient histamine degradation. nutritiondiets.co.ukbiogena.com

Diamine oxidase (DAO) is a copper-containing enzyme that also requires Vitamin B6 (in its active form, pyridoxal (B1214274) phosphate) and Vitamin C for optimal function. biogena.comigennus.comelsevier.es Copper is an integral structural component of the DAO enzyme, and a deficiency can reduce its production. biogena.com Vitamin B6 acts as a crucial cofactor for the enzymatic reaction that breaks down histamine. biogena.comintoleran.com Furthermore, Vitamin C has been shown to support histamine breakdown. biogena.comigennus.com Zinc also plays a role by supporting DAO function. biogena.comintoleran.com

The activity of Histamine N-methyltransferase (HNMT) relies on the methylation cycle. igennus.com The primary methyl donor for this process is S-adenosylmethionine (SAMe). igennus.com The regeneration of SAMe is dependent on several B-vitamins, including folate (Vitamin B9), Vitamin B12, and riboflavin (B1680620) (Vitamin B2), which act as indirect cofactors for HNMT. biovis.eu Therefore, insufficient levels of these methylation cofactors may result in reduced HNMT activity and consequently higher intracellular histamine levels. igennus.com

| Enzyme | Required Co-factors | Role of Co-factor | Reference |

|---|---|---|---|

| Diamine Oxidase (DAO) | Copper | Integral component of the enzyme | biogena.comigennus.com |

| Vitamin B6 (Pyridoxal Phosphate) | Essential for the enzymatic reaction | biogena.comelsevier.esintoleran.com | |

| Vitamin C | Supports histamine breakdown | biogena.comigennus.com | |

| Zinc | Supports DAO function | biogena.comintoleran.com | |

| Histamine N-methyltransferase (HNMT) | S-adenosylmethionine (SAMe) | Primary methyl group donor | biovis.euigennus.com |

| B-Vitamins (B2, B9, B12) | Indirect cofactors involved in SAMe regeneration | biovis.euigennus.com |

Drug Interactions

A significant number of pharmaceutical agents can influence histamine metabolism, either by directly inhibiting the activity of DAO and HNMT or by triggering the release of endogenous histamine from mast cells and basophils. researchgate.netresearchgate.net

Enzyme Inhibition: Many common drugs can act as inhibitors of DAO, thereby reducing the degradation of ingested histamine. nih.govurv.cat This inhibition is often competitive, where the drug molecule structurally resembles histamine and binds to the enzyme's active site. nih.gov Medications known to inhibit DAO activity include certain analgesics, antidepressants, antihypertensives (like verapamil), and mucolytics. nih.govurv.cat Some drugs, such as Amodiaquine and Metoprine, are known to block the histamine binding sites of the HNMT enzyme. imd-berlin.de

Histamine Release: Other drugs can induce a non-allergic release of histamine directly from mast cells, a process sometimes referred to as pseudoallergy. karger.comb-cdn.net This is not an IgE-mediated immune response but a direct pharmacological effect. nih.gov Opioids, such as morphine and codeine, are well-known for their ability to directly trigger mast cell degranulation. karger.comb-cdn.net This action can be mediated through specific receptors on mast cells, such as the Mas-related G-protein-coupled receptor X2 (MRGPRX2). nih.govjst.go.jp

| Mechanism | Drug Class | Examples | Reference |

|---|---|---|---|

| DAO Inhibition | Antihypertensives | Verapamil, Dihydralazine | nih.govmdpi.com |

| Antibiotics | Clavulanic acid | mdpi.com | |

| H2 Receptor Antagonists | Cimetidine (B194882) | nih.gov | |

| Antiarrhythmics | Propafenone | urv.cat | |

| Gastrointestinal agents | Metoclopramide | mdpi.com | |

| HNMT Inhibition | Antimalarials | Amodiaquine | imd-berlin.de |

| Cognition-enhancing agents | Tacrine | imd-berlin.desigmaaldrich.com | |

| Histamine Release (Direct Mast Cell Activation) | Opioids | Morphine, Codeine | karger.comb-cdn.net |

| Neuromuscular Blocking Agents | Pancuronium, d-tubocurarine | mdpi.com | |

| Radiocontrast agents | Iodinated contrast media | karger.com |

Molecular Recognition and Signal Transduction by Histaminergic Receptors

Overview of Histamine (B1213489) Receptor Subtypes (H1R, H2R, H3R, H4R)

The four identified histamine receptors—H1R, H2R, H3R, and H4R—are all members of the large G protein-coupled receptor (GPCR) superfamily. genominfo.orgbiorxiv.orgwikipedia.orgsigmaaldrich.comnih.gov Each receptor subtype exhibits a characteristic tissue distribution and couples to specific G proteins, thereby initiating distinct downstream signaling pathways.

Histamine receptors belong to the rhodopsin-like (Class A) family of GPCRs. genominfo.orgbiorxiv.orgnih.gov Structurally, they are characterized by seven transmembrane (7TM) helices connected by three intracellular and three extracellular loops, an extracellular N-terminus, and an intracellular C-terminus. mdpi.combiorxiv.orgnih.gov This archetypal structure allows them to interact with and activate heterotrimeric G proteins upon binding to their endogenous ligand, histamine. nih.gov The activation of a specific G protein is a critical determinant of the subsequent cellular response. For instance, H1 receptors primarily couple to Gq/11 proteins, H2 receptors to Gs proteins, and both H3 and H4 receptors predominantly couple to Gi/o proteins. sigmaaldrich.comebi.ac.uk

Table 1: Histamine Receptor Subtypes and their Primary G Protein Coupling

| Receptor Subtype | Primary G Protein Coupled | Main Cellular Response |

|---|---|---|

| H1R | Gq/11 | Activation of Phospholipase C |

| H2R | Gs | Activation of Adenylyl Cyclase |

| H3R | Gi/o | Inhibition of Adenylyl Cyclase |

| H4R | Gi/o | Inhibition of Adenylyl Cyclase |

While all histamine receptors share the conserved 7TM architecture, there are significant differences in their amino acid sequences, which confer subtype-specific ligand binding and signaling properties. nih.gov The crystal structure of the H1 receptor has provided valuable insights into the ligand-binding pocket. nih.gov Homology modeling based on the H1R structure has been instrumental in predicting the structures of H2R, H3R, and H4R. nih.govscialert.net

Despite sharing the same endogenous ligand, the binding modes of histamine can differ among the receptor subtypes. mdpi.com For example, the orientation of the imidazole (B134444) group of histamine within the binding pocket differs between the H1R/H2R-like and H3R/H4R-like subtypes. mdpi.com These structural distinctions are crucial for the development of subtype-selective drugs. While H1 and H2 receptors are structurally quite different from H3 and H4 receptors, the H3 and H4 receptors share a higher degree of homology. wikipedia.org

H1 Receptor-Mediated Signaling Pathways

The activation of the H1 receptor by histamine initiates a well-characterized signaling cascade that is central to its physiological effects, particularly in the context of allergic and inflammatory responses. ebi.ac.uk This pathway is primarily mediated by the Gq/11 family of G proteins.

Upon histamine binding, the H1 receptor undergoes a conformational change that facilitates its interaction with and activation of heterotrimeric G proteins of the Gq/11 family. sigmaaldrich.comnih.govnih.govnih.govunifi.itresearchgate.net This activation involves the exchange of GDP for GTP on the α-subunit of the G protein (Gαq/11). nih.gov The now-active Gαq/11 subunit dissociates from the βγ-dimer and subsequently activates its primary effector enzyme, phospholipase C (PLC). sigmaaldrich.comnih.govnih.govnih.govunifi.itresearchgate.netpathbank.org

Activated PLC catalyzes the hydrolysis of the membrane phospholipid, phosphatidylinositol 4,5-bisphosphate (PIP2), into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). sigmaaldrich.comnih.govnih.govresearchgate.netpathbank.orgwikipedia.org IP3 is a soluble molecule that diffuses through the cytoplasm and binds to specific IP3 receptors on the membrane of the endoplasmic reticulum (ER). wikipedia.orgnih.govfrontiersin.org The binding of IP3 to its receptor, a ligand-gated calcium channel, triggers the release of stored calcium (Ca2+) from the ER into the cytosol, leading to a rapid and transient increase in intracellular calcium concentration. unifi.itwikipedia.orgnih.govfrontiersin.orgphysiology.org This mobilization of intracellular calcium is a key event in many H1R-mediated physiological responses. nih.govphysiology.org

Concurrent with IP3 production, diacylglycerol (DAG) is also formed from the hydrolysis of PIP2. sigmaaldrich.comnih.govnih.govpathbank.org DAG remains associated with the plasma membrane and, in conjunction with the elevated intracellular calcium levels, acts as a critical activator of Protein Kinase C (PKC). sigmaaldrich.comnih.govunifi.itpathbank.orgmdpi.commit.edu Activated PKC then phosphorylates a variety of cellular proteins, including enzymes, ion channels, and transcription factors, thereby modulating their activity and leading to a cascade of downstream cellular events. nih.govmdpi.com The activation of PKC is a crucial step in mediating many of the cellular responses initiated by H1 receptor stimulation. unifi.itmit.edu

Activation of Extracellular Signal-Regulated Kinases (ERK1/2)

The activation of the histamine H1 receptor (H1R) can lead to the phosphorylation of Extracellular Signal-Regulated Kinases 1 and 2 (ERK1/2), which are key proteins in the mitogen-activated protein kinase (MAPK) signaling cascade. This process is primarily dependent on the canonical Gq/11-PLC pathway. biorxiv.orgnih.gov

Upon histaminium binding, the activated H1R, through its coupling with Gq/11 proteins, stimulates Phospholipase C (PLC). nih.govfrontiersin.org PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). smpdb.capathbank.orgontosight.ai While IP3 is responsible for intracellular calcium mobilization, DAG activates Protein Kinase C (PKC). smpdb.capathbank.orgnih.gov PKC, in turn, can phosphorylate and activate downstream effectors that lead to the activation of the ERK1/2 cascade. frontiersin.org

Research in various cell types, including Chinese Hamster Ovary (CHO) cells stably expressing the H1R, has demonstrated that H1R-induced ERK1/2 activation is inhibited by a PLC inhibitor (U73122), confirming the dependency on this pathway. nih.gov However, this activation appears to be independent of the RhoA or Rac small GTPases, which can also be activated downstream of PLC. nih.gov In some cell models, such as HeLa cells, the H1R-mediated ERK1/2 activation has been shown to be predominantly Gq-dependent, with β-arrestins playing a role in desensitizing this Gq-mediated signaling rather than acting as scaffolds for ERK activation. biorxiv.org

Furthermore, studies in splenocytes have indicated that histamine can increase ERK2 phosphorylation, and this effect can be mediated through all four histamine receptor subtypes. creighton.edu The H1R antagonist pyrilamine (B1676287) was shown to inhibit histamine-mediated ERK2 phosphorylation, highlighting the role of the H1 receptor in this process. creighton.edu Interestingly, in some contexts, the activation of ERK1/2 by H1R may also involve transactivation of other receptor systems, though the primary and most established pathway remains through Gq/11, PLC, and PKC.

Interactions with Other Signaling Elements (e.g., Ca2+-activated chloride channels)

The signaling cascade initiated by this compound binding to the H1 receptor extends to interactions with various other signaling elements, most notably ion channels that are sensitive to changes in intracellular calcium concentration. A prominent example is the activation of Ca2+-activated chloride channels (CaCCs). nih.gov

The canonical H1 receptor signaling pathway, through the activation of phospholipase C and subsequent production of inositol 1,4,5-trisphosphate (IP3), leads to the release of calcium from intracellular stores, primarily the endoplasmic reticulum. smpdb.capathbank.orgontosight.ainih.gov This elevation in cytosolic calcium concentration is a key event that couples H1R activation to the activity of CaCCs. nih.gov The increased intracellular calcium binds to and activates these channels, resulting in an efflux of chloride ions. nih.gov This chloride current contributes to the electrophysiological response following H1R stimulation and is involved in physiological processes such as smooth muscle contraction. nih.gov

The functional coupling between H1R signaling and CaCCs has been demonstrated in experimental systems like Xenopus oocytes expressing the H1R. In these cells, histamine application evokes a robust chloride current, which can be blocked by niflumic acid, a known blocker of CaCCs. nih.gov This confirms that the Gq/11-mediated increase in intracellular calcium is directly responsible for the activation of these channels. nih.gov

In addition to CaCCs, the rise in intracellular calcium initiated by H1R activation can also modulate the activity of other ion channels, such as Ca2+-activated K+ (KCa) channels in chondrocytes. physiology.org Activation of these KCa channels leads to membrane hyperpolarization, which in turn can enhance sustained calcium entry through store-operated Ca2+ entry (SOCE) channels. physiology.org This creates a positive feedback loop that amplifies the calcium signal.

Furthermore, there is evidence of interaction between the H1 receptor and the N-methyl-D-aspartate (NMDA) receptor, a ligand-gated ion channel crucial for synaptic plasticity. biorxiv.org The H1R, through its Gq-mediated signaling and subsequent calcium release, has the potential to modulate NMDA receptor function. biorxiv.org

H2 Receptor-Mediated Signaling Pathways

Gs Protein Coupling and Adenylyl Cyclase (AC) Activation

The histamine H2 receptor (H2R) is a member of the G protein-coupled receptor (GPCR) superfamily that primarily signals through its coupling to the stimulatory G protein, Gs. wikipedia.orgebi.ac.ukconicet.gov.ar This interaction is a cornerstone of H2R-mediated physiological effects. Upon binding of this compound, the H2R undergoes a conformational change that facilitates the activation of the Gs protein. wikipedia.org

The activated Gs protein, in turn, stimulates the enzyme adenylyl cyclase (AC). wikipedia.orgebi.ac.uk Adenylyl cyclase is a transmembrane enzyme responsible for converting adenosine (B11128) triphosphate (ATP) into cyclic adenosine monophosphate (cAMP). smpdb.ca The activation of AC by the Gs-coupled H2R leads to an increase in the intracellular concentration of cAMP. wikipedia.orgconicet.gov.araai.org This mechanism has been observed in a variety of tissues and cell lines, including gastric parietal cells, cardiac tissue, and immune cells. metu.edu.trfrontiersin.org

Studies using H2R-transfected cell lines have consistently shown that stimulation with histamine or H2R-selective agonists results in a significant increase in adenylyl cyclase activity and subsequent cAMP accumulation. conicet.gov.aroup.com This Gs-AC pathway is the classical and most well-documented signaling cascade for the H2 receptor. conicet.gov.ar

Cyclic Adenosine Monophosphate (cAMP) Accumulation

A direct consequence of H2 receptor activation and subsequent stimulation of adenylyl cyclase is the accumulation of intracellular cyclic adenosine monophosphate (cAMP). wikipedia.orgconicet.gov.arsmpdb.ca cAMP functions as a ubiquitous second messenger, relaying the signal from the cell surface H2R to downstream intracellular effectors. smpdb.ca

The stimulation of H2 receptors by this compound or specific H2R agonists, such as amthamine (B1667264) and dimaprit, leads to a rapid and significant increase in intracellular cAMP levels in various cell types. conicet.gov.arconicet.gov.ar This response is a hallmark of H2R activation and is often used as a functional readout in experimental studies. frontiersin.org For instance, in human promyelocytic leukemia cells (HL-60) and U937 cells, histamine treatment induces a marked accumulation of cAMP through H2R activation. conicet.gov.araai.org

The magnitude and duration of the cAMP signal can be modulated by various cellular mechanisms, including the activity of phosphodiesterases (PDEs), which are enzymes that degrade cAMP, and receptor desensitization processes. conicet.gov.ar Overexpression of H2Rs in cell lines can lead to an increase in basal cAMP levels and a heightened response to agonist stimulation. conicet.gov.ar

Protein Kinase A (PKA) Activation

The elevation of intracellular cAMP levels following H2 receptor stimulation leads to the activation of its primary downstream effector, Protein Kinase A (PKA). wikipedia.orgsmpdb.ca PKA, also known as cAMP-dependent protein kinase, is a serine/threonine kinase that, in its inactive state, exists as a tetramer of two regulatory and two catalytic subunits. The binding of cAMP to the regulatory subunits induces a conformational change that releases the active catalytic subunits. wikipedia.org

These active PKA catalytic subunits then phosphorylate a wide array of substrate proteins on serine and threonine residues, thereby altering their activity and mediating the ultimate physiological responses to H2R activation. wikipedia.org For example, in gastric parietal cells, PKA activation is a critical step in the signaling cascade that leads to the secretion of gastric acid. wikipedia.orgebi.ac.uk In vascular smooth muscle, PKA-mediated phosphorylation of myosin light chain kinase contributes to vasodilation. wikipedia.org Forskolin, a direct activator of adenylyl cyclase, can mimic the effects of H2R activation by increasing cAMP and subsequently activating PKA. scbt.com

Alternative Coupling to Gq and G12/13 Proteins

While the H2 receptor is classically known for its coupling to Gs proteins, a growing body of evidence indicates that it can also engage in "promiscuous" or alternative coupling to other G protein families, notably the Gq/11 and G12/13 families. oup.comcore.ac.ukahajournals.org This dual signaling capability allows the H2R to initiate a broader range of intracellular responses beyond the canonical cAMP/PKA pathway.

Coupling to Gq/11: Studies have demonstrated that in certain cellular contexts, particularly with receptor overexpression, the H2R can couple to Gq/11 proteins. oup.comcore.ac.uk This coupling links the H2R to the activation of phospholipase C (PLC), which then leads to the generation of inositol phosphates (like IP3) and diacylglycerol (DAG), resulting in intracellular calcium mobilization and PKC activation, respectively. oup.com

This dual signaling was shown in Sf9 insect cells and COS-7 cells expressing the H2 receptor, where histamine stimulation led to both cAMP formation and calcium mobilization. oup.com Immunoprecipitation studies have also confirmed a direct interaction between the activated H2R and Gq/11 α-subunits. oup.com In cardiac myocytes, this dual coupling to both Gs and Gq is proposed as a mechanism to augment positive inotropic effects by simultaneously increasing cAMP-mediated calcium influx and PLC-mediated calcium release from intracellular stores. core.ac.uk

Coupling to G12/13: The G12/13 family of G proteins primarily signals through the activation of Rho guanine (B1146940) nucleotide exchange factors (RhoGEFs), leading to the activation of the small GTPase RhoA. frontiersin.org Activation of the RhoA pathway is involved in regulating cellular processes such as cytoskeletal rearrangement and cell motility. ahajournals.orgosti.gov While less extensively studied for the H2 receptor compared to Gq coupling, the potential for GPCRs to interact with G12/13 proteins is well-established. ahajournals.orgscienceopen.com This alternative coupling could contribute to the diverse cellular effects of this compound that are not solely dependent on the cAMP/PKA pathway.

Modulation of Phospholipase A2 Activity and Arachidonic Acid Synthesis

The activation of histaminergic receptors can modulate the activity of phospholipase A2 (PLA2), an enzyme crucial for the release of arachidonic acid (AA) from membrane phospholipids. iaea.orgwikipedia.org This process is a key step in the synthesis of eicosanoids, such as prostaglandins (B1171923) and leukotrienes, which are potent inflammatory mediators. wikipedia.orgmdpi.com

Stimulation of the H1 receptor has been shown to activate PLA2, leading to the release of arachidonic acid. jneurosci.orgnih.gov This activation is thought to be a primary mechanism by which histamine exerts some of its pro-inflammatory effects. In contrast, activation of the H2 receptor has been demonstrated to inhibit the release of arachidonic acid. nih.govdergipark.org.tr This inhibitory effect on PLA2 activity may contribute to the opposing physiological responses observed between H1 and H2 receptor stimulation in various tissues. nih.gov For instance, in transfected Chinese hamster ovary (CHO) cells, histamine potently inhibited the release of arachidonic acid, an effect that was found to be independent of cyclic AMP (cAMP) or calcium levels. nih.gov This suggests that a single H2 receptor can be linked to both the activation of adenylyl cyclase and the reduction of phospholipase A2 activity. nih.gov

The H3 receptor also influences PLA2 activity. mdpi.comnih.gov Studies have indicated that H3 receptor activation can trigger PLA2, contributing to its complex signaling cascade. nih.govmdpi.com This activation may provide a link to the mitogen-activated protein kinase (MAPK) pathway. amazonaws.com

The table below summarizes the modulation of Phospholipase A2 (PLA2) activity by different histamine receptor subtypes.

| Receptor Subtype | Effect on Phospholipase A2 (PLA2) Activity | Consequence |

| H1 Receptor | Activation | Release of Arachidonic Acid |

| H2 Receptor | Inhibition | Reduction of Arachidonic Acid Release |

| H3 Receptor | Activation | Triggers PLA2 activity |

H3 Receptor-Mediated Signaling Pathways

The histamine H3 receptor (H3R) is a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system (CNS). mdpi.compatsnap.comwikipedia.org It plays a significant role in modulating neurotransmission through various signaling pathways.

Gi Protein Coupling and Inhibition of Adenylyl Cyclase

The H3 receptor is primarily coupled to the Gi/o family of G proteins. mdpi.comwikipedia.orgdrugbank.com Upon activation by an agonist, the Gi protein inhibits the enzyme adenylyl cyclase. mdpi.comnih.govuniprot.org This inhibition leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). amazonaws.comnih.gov The reduction in cAMP levels subsequently affects downstream signaling cascades, including the activity of protein kinase A (PKA). nih.gov This inhibitory effect on cAMP formation is a hallmark of H3 receptor signaling and is sensitive to pertussis toxin. mdpi.com

Mitogen-Activated Protein Kinase (MAPK) Activation

Activation of the H3 receptor has been shown to stimulate the mitogen-activated protein kinase (MAPK) signaling pathway. mdpi.comnih.govdovepress.com This activation can occur through Gβγ subunit-mediated pathways. aacrjournals.org For example, in cultured rat cortical neurons, H3R activation leads to the phosphorylation of Akt, which is dependent on both phosphoinositide-3-kinase (PI3K) and mitogen-activated protein kinase kinase (MEK). nih.gov Furthermore, studies in striatal neurons have shown that H3R activation leads to a cell-type-dependent modulation of MAPK signaling. nih.gov In D1-expressing medium spiny neurons, H3R activation transiently activates the MAPK pathway, while it remains unchanged in D2-expressing neurons. nih.gov

Modulation of Intracellular Calcium Dynamics

The H3 receptor can modulate intracellular calcium ([Ca2+]i) levels. mdpi.com Agonist-mediated activation of the H3 receptor can lead to a decrease in intracellular calcium. amazonaws.com This is thought to occur through a combination of inhibiting the influx of extracellular calcium, potentially via G-protein βγ subunit interaction with N-type voltage-gated calcium channels, and by inhibiting protein kinase A, which in turn reduces the phosphorylation and activity of these channels. amazonaws.comwikipedia.org However, in some native systems, such as a subpopulation of rat striatal neurons in primary culture, H3R activation has been shown to stimulate the phospholipase C (PLC)/inositol 1,4,5-trisphosphate (IP3)/Ca2+ pathway, leading to an increase in intracellular calcium. nih.gov This effect was not observed in striatal synaptosomes, suggesting a cell-specific response. nih.gov

Autoreceptor and Heteroreceptor Regulation of Neurotransmitter Release

The H3 receptor functions as both an autoreceptor and a heteroreceptor, playing a crucial role in regulating the release of various neurotransmitters. patsnap.comwikipedia.orgnih.gov

Autoreceptor: As an autoreceptor, the H3 receptor is located on presynaptic histaminergic neurons. wikipedia.orgnih.gov Its activation inhibits the synthesis and release of histamine, creating a negative feedback loop. mdpi.compatsnap.com

Heteroreceptor: As a heteroreceptor, the H3 receptor is found on the presynaptic terminals of non-histaminergic neurons. wikipedia.orgpatsnap.com Activation of these receptors inhibits the release of a wide range of neurotransmitters, including acetylcholine, dopamine (B1211576), norepinephrine, and serotonin (B10506). patsnap.comwikipedia.orgnih.gov

This dual regulatory function allows the H3 receptor to exert significant control over neuronal communication throughout the central nervous system. patsnap.comnih.gov

H4 Receptor-Mediated Signaling Pathways

The histamine H4 receptor (H4R) is a G protein-coupled receptor primarily expressed in cells of the immune system, such as mast cells, eosinophils, and T cells. ebi.ac.ukpatsnap.com It plays a key role in inflammatory processes and immune responses. patsnap.com

The H4 receptor couples to Gi/o proteins, and its activation leads to the inhibition of adenylyl cyclase. ebi.ac.uknih.gov This results in a decrease in intracellular cAMP levels. Beyond G protein-dependent signaling, the H4 receptor can also signal through G protein-independent pathways involving β-arrestin. mdpi.combiomolther.org The recruitment of β-arrestin to an agonist-bound H4R can initiate the activation of the MAPK cascade. mdpi.com

Activation of H4R signaling pathways can lead to several downstream effects, including:

Calcium mobilization: H4R activation triggers the release of calcium from intracellular stores in cells like mast cells. capes.gov.br This process involves both Gi/o proteins and phospholipase C (PLC). capes.gov.br

Chemotaxis: The H4 receptor mediates the chemotaxis, or directed migration, of immune cells such as mast cells and eosinophils. patsnap.comcapes.gov.br

Cytokine and Chemokine Production: H4R activation on human mast cells can induce the release of inflammatory mediators like IL-13 and RANTES (CCL5). tandfonline.com Interestingly, the signaling pathways for the production of these two molecules are divergent; RANTES production is mediated through the ERK1/2 pathway, while IL-13 production is dependent on the PI3K pathway. tandfonline.com

The table below provides a summary of the key signaling events mediated by the H4 receptor.

| Signaling Event | Mediator/Pathway | Cellular Response |

| Adenylyl Cyclase Inhibition | Gi/o protein | Decrease in intracellular cAMP |

| MAPK Activation | β-arrestin | Modulation of gene expression, cell proliferation |

| Calcium Mobilization | Gi/o protein, PLC | Release of intracellular calcium stores |

| Chemotaxis | Gi/o protein, PLC | Directed cell migration |

| Cytokine/Chemokine Release | ERK1/2, PI3K | Release of inflammatory mediators |

Gi Protein Coupling and Inhibition of Adenylyl Cyclase

The H3 and H4 histamine receptors are primarily coupled to the Gi/o family of G proteins. sigmaaldrich.comwikipedia.org Activation of these receptors by this compound leads to the inhibition of adenylyl cyclase, a key enzyme responsible for the synthesis of cyclic adenosine monophosphate (cAMP) from adenosine triphosphate (ATP). sigmaaldrich.comwikipedia.org This inhibitory action results in a decrease in the intracellular concentration of cAMP. ebi.ac.uk

The process begins when this compound binds to the H3 or H4 receptor, inducing a conformational change that facilitates the coupling of the Gi/o protein. wikipedia.org This coupling promotes the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the α-subunit of the G protein, causing its activation and subsequent dissociation from the βγ-subunits. wikipedia.org The activated Gαi/o subunit then interacts with and inhibits adenylyl cyclase. sigmaaldrich.com

This signaling pathway is crucial in the central nervous system, where H3 receptors act as presynaptic autoreceptors on histaminergic neurons, inhibiting further synthesis and release of histamine. wikipedia.org They also function as heteroreceptors, modulating the release of other neurotransmitters such as acetylcholine, dopamine, and serotonin. wikipedia.org The H4 receptor, predominantly found on immune cells, also couples to Gi proteins to inhibit adenylyl cyclase. sigmaaldrich.comwikipedia.org Studies have shown that the human H4 receptor displays a significant level of constitutive activity, meaning it can signal in the absence of an agonist. hmdb.ca

Pertussis toxin (PTX) is a valuable tool for studying Gi/o-coupled receptor signaling, as it ADP-ribosylates the α-subunit, preventing its interaction with the receptor and thereby blocking the signal transduction cascade. mdpi.com Research has demonstrated that pretreatment with PTX disables the agonist-induced activation of Gi/o proteins by H3 receptor agonists. mdpi.com

Table 1: Histamine Receptor Gi Protein Coupling and Adenylyl Cyclase Inhibition

| Receptor | G Protein Family | Primary Effector | Effect on cAMP | Key Locations |

| H3 Receptor | Gi/o | Adenylyl Cyclase | Inhibition | Central Nervous System (presynaptic) |

| H4 Receptor | Gi/o | Adenylyl Cyclase | Inhibition | Immune cells (e.g., mast cells, eosinophils) |

Mitogen-Activated Protein Kinase (MAPK) Activation (e.g., p38 MAPK)

This compound receptor activation can also lead to the stimulation of the mitogen-activated protein kinase (MAPK) signaling pathways. The MAPKs are a family of serine/threonine protein kinases that regulate a wide array of cellular processes, including gene expression, cell proliferation, and apoptosis. The H1, H3, and H4 receptors have all been implicated in MAPK activation. sigmaaldrich.complos.orgnih.gov

Activation of the H1 receptor by this compound has been shown to induce the phosphorylation and activation of p38 MAPK. nih.govjci.org This activation can be sensitive to pertussis toxin in some cell types, suggesting the involvement of Gi/o proteins in coupling the H1 receptor to the p38 MAPK pathway. nih.gov In human aortic smooth muscle cells, histamine-induced p38 MAPK phosphorylation is mediated by protein kinase C (PKC) and protein kinase D (PKD). physiology.org

The H3 and H4 receptors also stimulate MAPK pathways. sigmaaldrich.com H3 receptor-mediated activation of extracellular signal-regulated kinases 1 and 2 (ERK1/2), another MAPK family, has been shown to be dependent on Gi/o proteins, PLC/PKC, and epidermal growth factor receptor (EGFR) transactivation. nih.gov Similarly, the H4 receptor can moderately activate p38 MAPK. plos.org Interestingly, in certain cellular contexts, p38 MAPK activity has been found to negatively regulate histamine-induced gene expression mediated by the H4 receptor. plos.org

Table 2: Histamine Receptor-Mediated MAPK Activation

| Receptor | MAPK Family Member | Upstream Mediators (Examples) | Functional Outcome (Examples) |

| H1 Receptor | p38 MAPK, ERK1/2 | Gi/o proteins, PKC, PKD | IFN-gamma production, Tissue factor expression |

| H3 Receptor | ERK1/2 | Gi/o proteins, PLC/PKC, EGFR | Neuroprotection |

| H4 Receptor | p38 MAPK, ERK1/2 | Gi/o proteins, β-arrestin | Regulation of gene expression |

Intracellular Calcium Mobilization

A hallmark of H1 receptor activation is the mobilization of intracellular calcium ([Ca2+]i). nih.govsmpdb.canih.gov The H1 receptor is canonically coupled to the Gq/11 family of G proteins. sigmaaldrich.comsmpdb.capathbank.org Upon activation by this compound, the Gαq/11 subunit activates phospholipase C (PLC). nih.govsmpdb.capathbank.org

PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). smpdb.capathbank.org IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored Ca2+ into the cytosol. nih.govsmpdb.capathbank.org This rapid increase in intracellular calcium concentration is responsible for many of the physiological effects associated with H1 receptor activation, such as smooth muscle contraction. pathbank.org

The initial peak in [Ca2+]i is due to this release from internal stores and is therefore independent of extracellular calcium. nih.govresearcher.lifearvojournals.org However, this release can be followed by a sustained phase of elevated calcium or oscillations in calcium levels, which require the influx of extracellular calcium. arvojournals.orgnih.gov Studies in human bronchial smooth muscle cells have shown that histamine increases intracellular calcium levels in a concentration-dependent manner, with a half-maximal concentration (EC50) of 3.00 ± 0.25 µM. nih.govresearcher.life This entire process can be blocked by H1 receptor antagonists and inhibitors of PLC and the IP3 receptor. nih.govresearcher.life While the H1 receptor is the primary histamine receptor associated with calcium mobilization, the H4 receptor has also been linked to the positive regulation of cytosolic calcium ion concentration. wikipedia.orgebi.ac.uk

Table 3: H1 Receptor-Mediated Intracellular Calcium Mobilization

| Step | Molecule/Component | Function |

| 1. Receptor Activation | H1 Receptor, this compound | Binding of this compound activates the H1 receptor. |

| 2. G Protein Coupling | Gq/11 | The activated H1 receptor couples to and activates the Gq/11 protein. |

| 3. Effector Activation | Phospholipase C (PLC) | The α-subunit of Gq/11 activates PLC. |

| 4. Second Messenger Production | Phosphatidylinositol 4,5-bisphosphate (PIP2) | PLC cleaves PIP2 into IP3 and DAG. |

| 5. Calcium Release | Inositol 1,4,5-trisphosphate (IP3) | IP3 binds to its receptor on the endoplasmic reticulum, releasing Ca2+. |

| 6. Cellular Response | Increased intracellular Ca2+ | The rise in cytosolic Ca2+ leads to various cellular responses. |

Complexities of Histamine Receptor Signaling

The signaling pathways initiated by this compound are not always linear and isolated. There are intricate layers of complexity, including interactions between different receptor subtypes and the ability of ligands to selectively activate certain pathways over others.

Receptor Crosstalk and Inter-receptor Desensitization

Histamine receptor signaling can be modulated by crosstalk between different receptor subtypes. nih.gov A notable example is the interaction between H1 and H2 receptors. nih.govresearchgate.netnih.gov Studies have demonstrated the existence of cross-desensitization between these two receptors, a phenomenon where prolonged stimulation of one receptor subtype leads to a diminished response of the other. nih.govresearchgate.netnih.gov This cross-desensitization can occur independently of protein kinase A (PKA) and protein kinase C (PKC). nih.govresearchgate.net

Functional Selectivity and Biased Agonism

The concept of functional selectivity, also known as biased agonism, has added another layer of complexity to understanding histamine receptor signaling. oup.comwikipedia.orgnih.gov This principle posits that a ligand can preferentially activate one of a receptor's several potential signaling pathways over others. oup.comwikipedia.org Therefore, a ligand might act as an agonist for one pathway, while being an antagonist or even an inverse agonist for another pathway coupled to the same receptor. oup.com

This phenomenon has been observed for histamine receptors. For example, the human H4 receptor, which was initially thought to signal exclusively through Gαi proteins, has been shown to also recruit and signal via β-arrestin2. biomolther.org Some ligands, such as the H4 antagonist JNJ7777120, have been identified as biased ligands because they can induce β-arrestin2 recruitment without activating G proteins. biomolther.org This demonstrates that different ligands can stabilize distinct receptor conformations, leading to the engagement of different downstream signaling partners. nih.govbiomolther.org The existence of biased agonism opens up the possibility of developing drugs that selectively target therapeutically relevant signaling pathways while avoiding those that cause adverse effects. nih.govbiomolther.org

Advanced Methodologies for Histamine Histaminium Analysis in Research

Chromatographic Techniques for Quantitative and Qualitative Analysis

Chromatography stands as a cornerstone for the separation, identification, and quantification of histaminium in complex matrices. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two of the most powerful and widely employed chromatographic techniques for this purpose. These methods offer high sensitivity and selectivity, which are often enhanced through derivatization procedures. akademisains.gov.myifremer.fr

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and extensively utilized technique for this compound analysis. rjpbcs.com It is recognized for its accuracy and sensitivity, particularly when analyzing samples like fish and fishery products. tandfonline.com However, the high polarity of this compound can lead to weak interactions with common HPLC columns, such as C18, making derivatization a common strategy to improve retention and detection. akademisains.gov.my

The choice of detector is critical in HPLC analysis of this compound.

Fluorescence Detection (FLD): This is a highly sensitive and specific detection method. cabidigitallibrary.org When coupled with a derivatization agent that introduces a fluorophore to the this compound molecule, FLD can achieve very low detection limits. akademisains.gov.myresearchgate.net For instance, pre-column derivatization with o-phthalaldehyde (B127526) (OPA) has been shown to significantly enhance method sensitivity. researchgate.netda.gov.ph HPLC-FLD methods have demonstrated excellent linearity and good recovery rates in various studies. researchgate.net

UV Detection: While generally less sensitive than FLD for this compound, UV detection is another viable option, especially after derivatization with a UV-absorbing compound. akademisains.gov.myeuropa.eu EU legislation has mandated HPLC with UV detection for the analysis of this compound in fish, where the derivative is quantified at a specific wavelength, such as 254 nm after derivatization with dansyl chloride. europa.eu Some modern UHPLC (Ultra-High-Performance Liquid Chromatography) methods have successfully utilized UV detection for this compound analysis without derivatization, with a maximum absorption observed around 210 nm. nih.gov

Interactive Data Table: Comparison of HPLC Detection Methods for this compound

| Feature | Fluorescence Detection (FLD) | UV Detection |

| Sensitivity | High to Very High | Moderate |

| Selectivity | High | Moderate |

| Derivatization | Often required (e.g., OPA, FMOC-Cl) to introduce a fluorophore. akademisains.gov.myresearchgate.netda.gov.ph | Often required (e.g., dansyl chloride) to introduce a chromophore. europa.eu |

| Common Application | Research requiring high sensitivity and trace-level quantification. researchgate.netnih.gov | Routine analysis and quality control in compliance with certain regulations. europa.eu |

| Example Derivatizing Agent | o-phthalaldehyde (OPA) researchgate.net | Dansyl chloride europa.eu |

Derivatization is a key strategy to overcome the challenges of analyzing underivatized this compound, which lacks a strong chromophore or fluorophore. akademisains.gov.my This process involves a chemical reaction to modify the analyte, thereby enhancing its detectability.

9-fluorenylmethyl chloroformate (FMOC-Cl) is a derivatizing agent that reacts with primary and secondary amines, including this compound, to produce highly fluorescent and stable derivatives. researchgate.net This makes it particularly suitable for HPLC analysis with fluorescence detection. The reaction with FMOC-Cl significantly increases the sensitivity of the analysis, often by several orders of magnitude compared to direct UV detection. researchgate.net

The derivatization process with FMOC-Cl typically involves mixing the sample containing this compound with the reagent under specific pH and temperature conditions. akademisains.gov.my For example, a study describes mixing histamine (B1213489) with a saturated solution of sodium hydroxide, sodium bicarbonate, and FMOC-Cl, followed by heating. akademisains.gov.my After the reaction, any excess FMOC-Cl is removed. akademisains.gov.my While highly effective, a drawback of this method can be the reactivity of FMOC-Cl with other endogenous compounds in a sample, which may necessitate thorough sample cleanup procedures. researchgate.net

Gas Chromatography (GC)

Gas Chromatography is another powerful technique for the analysis of this compound. ifremer.fr However, due to the low volatility of this compound, derivatization is almost always a prerequisite for successful GC analysis. unimas.myalmaata.ac.id This process converts the non-volatile amine into a more volatile derivative that can be readily analyzed by GC. almaata.ac.id Some studies have explored direct GC analysis without derivatization, but this is not the standard approach. capes.gov.brresearchgate.net

Mass Spectrometry (MS): GC coupled with MS (GC-MS) is a highly specific and sensitive technique that provides both quantitative data and structural information about the analyte. akademisains.gov.mysciencetechindonesia.com This makes it an excellent tool for confirming the identity of the derivatized this compound. akademisains.gov.my The mass spectrum of the derivatized this compound will show a characteristic molecular ion and fragmentation pattern, which serves as a chemical fingerprint. akademisains.gov.my

Flame Ionization Detection (FID): The Flame Ionization Detector is a robust and widely used detector for GC that provides quantitative information. akademisains.gov.mysciencetechindonesia.com It is known for its reliability and wide linear range. unimas.my GC-FID is often used for the routine quantification of derivatized this compound in various samples. unimas.mysciencetechindonesia.com

Silylation is a common derivatization technique for GC analysis, and N,O-bis(trimethylsilyl)acetamide (BSA) is a frequently used silylating agent. akademisains.gov.myalmaata.ac.idresearchgate.net BSA reacts with the active hydrogen atoms in the this compound molecule, replacing them with trimethylsilyl (B98337) (TMS) groups. almaata.ac.id This derivatization increases the volatility and thermal stability of this compound, making it suitable for GC analysis. almaata.ac.id

A typical derivatization procedure involves evaporating the sample containing this compound to dryness, adding BSA, and heating the mixture to facilitate the reaction. akademisains.gov.myunimas.my The resulting derivatized solution is then injected into the GC system. akademisains.gov.myunimas.my The combination of BSA derivatization with GC-MS analysis allows for both sensitive quantification and confident identification of this compound. akademisains.gov.my For instance, the mass spectrum of histamine derivatized with BSA exhibits a molecular ion at m/z = 326. akademisains.gov.my

Interactive Data Table: Comparison of GC Detection Methods for this compound

| Feature | Mass Spectrometry (MS) | Flame Ionization Detection (FID) |

| Information Provided | Quantitative and Qualitative (Structural) akademisains.gov.mysciencetechindonesia.com | Primarily Quantitative akademisains.gov.mysciencetechindonesia.com |

| Specificity | Very High | Moderate |

| Derivatization | Required to increase volatility (e.g., BSA). unimas.myalmaata.ac.id | Required to increase volatility (e.g., BSA). unimas.myalmaata.ac.id |

| Common Application | Confirmatory analysis and research requiring high specificity. akademisains.gov.my | Routine quantitative analysis. unimas.mysciencetechindonesia.com |

| Example Derivatizing Agent | N,O-bis(trimethylsilyl)acetamide (BSA) akademisains.gov.my | N,O-bis(trimethylsilyl)acetamide (BSA) akademisains.gov.my |

Capillary Zone Electrophoresis (CZE)

Capillary Zone Electrophoresis (CZE) has emerged as a powerful technique for the analysis of this compound due to its high separation efficiency, rapid analysis time, and minimal reagent consumption. nih.govjfda-online.com This method separates charged molecules, such as the this compound cation, based on their electrophoretic mobility in a narrow, buffer-filled capillary under the influence of a high electric field. diva-portal.org

In a typical CZE setup for this compound analysis, a fused silica (B1680970) capillary is employed. nih.gov The separation is influenced by several factors, including the pH and composition of the background electrolyte, the applied voltage, and the capillary temperature. jfda-online.com For instance, a study utilized a 0.02 M citrate (B86180) buffer at a pH of 2.5 to achieve migration of this compound within 4 minutes. nih.govoup.com Another method optimized separation using a 24 mmol/l glycine (B1666218) buffer with citric and acetic acids at a pH of 3.2. ingentaconnect.com Detection is commonly performed using UV absorbance, often at a wavelength of 210 nm. nih.govoup.com The analytical response for CZE has been shown to be linear over a significant concentration range, for example, from 0.5 to 100 ppm. nih.govoup.com To enhance the reliability of quantification, an internal standard like imidazole (B134444) may be incorporated. nih.gov The high resolving power of CZE allows for the effective separation of this compound from other components in complex mixtures like fish extracts. oup.com

Key Parameters in CZE for this compound Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Buffer | 0.02 M Citrate, pH 2.5 | nih.govoup.com |

| Applied Potential | 375 V/cm | nih.govoup.com |

| Detection | UV at 210 nm | nih.govoup.com |

| Linear Range | 0.5 - 100 ppm | nih.govoup.com |

| Internal Standard | Imidazole | nih.gov |

Spectroscopic and Fluorometric Methods

Spectrofluorometric Determination (e.g., o-phthalaldehyde derivatization)

Spectrofluorometric methods are widely employed for this compound quantification due to their high sensitivity and specificity. A common approach involves the derivatization of histamine with o-phthalaldehyde (OPA) to form a highly fluorescent product. nih.govresearchgate.net This reaction allows for the detection of this compound at very low concentrations.

The process typically involves extracting this compound from the sample, often using an acidic solution, followed by a condensation reaction with OPA. nih.gov The fluorescence of the resulting derivative is then measured, with excitation and emission wavelengths set appropriately (e.g., λex/λem = 360/440 nm). researchgate.net This method has been successfully applied to various matrices, including fish and meat products. nih.gov The stability of the OPA derivative can be a critical factor, and while the reaction with histamine is rapid, the resulting compound's stability can be questionable, potentially affecting reproducibility. nih.gov As an alternative, 2,3-naphthalenedicarboxaldehyde (NDA) has been explored as a fluorescent labeling agent, offering improved stability. nih.gov Post-column derivatization in high-performance liquid chromatography (HPLC) systems is a common strategy that can mitigate issues with derivative instability. nofima.comunit.noshimadzu.com

Comparison of Fluorogenic Reagents for this compound Derivatization

| Reagent | Advantages | Disadvantages | Reference |

|---|---|---|---|

| o-phthalaldehyde (OPA) | Rapid reaction | Questionable derivative stability | nih.govnih.gov |

| 2,3-naphthalenedicarboxaldehyde (NDA) | Improved derivative stability | Slower reaction time | nih.gov |

Immunochemical Assays

Enzyme-linked Immunosorbent Assays (ELISA) and Commercial Kits

Enzyme-linked immunosorbent assays (ELISAs) offer a highly sensitive and specific method for the quantitative determination of this compound. antibodies.comibl-international.com These assays are typically based on a competitive binding principle. ibl-international.commybiosource.com In this format, this compound in the sample competes with a fixed amount of labeled this compound for a limited number of antibody binding sites. antibodies.com The amount of labeled this compound that binds is inversely proportional to the concentration of this compound in the sample. antibodies.com

Numerous commercial ELISA kits are available for the analysis of this compound in various samples, including food and biological fluids. rapidtest.comimmusmol.comneogen.com These kits provide a convenient and often rapid method for quantification. rapidtest.com For instance, some kits are designed for the analysis of food samples like fish, cheese, and wine, and can provide results within a short timeframe. rapidtest.comimmusmol.com The sensitivity of these kits can be very high, with some capable of detecting this compound at levels as low as parts per million (ppm) or even lower. immusmol.comhygiena.com Sample preparation for ELISA often involves an acylation step to derivatize the histamine, making it recognizable by the antibody. mybiosource.comimmusmol.com

Characteristics of Commercial this compound ELISA Kits

| Kit Feature | Description | Reference |

|---|---|---|

| Assay Principle | Competitive ELISA | antibodies.comibl-international.com |

| Sample Types | Fish, cheese, wine, plasma, urine | ibl-international.comrapidtest.comimmusmol.com |

| Assay Time | As fast as 30-80 minutes | rapidtest.comimmusmol.com |

| Detection Range | Varies, can be down to ppm levels | immusmol.comhygiena.com |

Sample Preparation and Extraction Methodologies

Acidic Extraction (e.g., Trichloroacetic Acid)

The initial step in analyzing this compound from complex matrices is often an efficient extraction procedure. Acidic extraction is a widely used method to precipitate proteins and other macromolecules, thereby releasing the this compound into the solvent. kikp-pertanian.idpagepressjournals.org Trichloroacetic acid (TCA) is a common reagent for this purpose. pagepressjournals.orgresearchgate.net

The protocol for TCA precipitation typically involves homogenizing the sample with a specific concentration of TCA solution. ctu.edu.vncaltech.edu For example, a 10% TCA solution has been shown to be effective for extracting histamine from fish samples. pagepressjournals.orgnih.govresearchgate.net The mixture is then centrifuged to separate the precipitated proteins from the supernatant containing the this compound. ctu.edu.vncaltech.edu Studies have demonstrated high recovery rates of histamine using TCA extraction, often exceeding 99%. pagepressjournals.orgnih.govresearchgate.net While effective, TCA is a corrosive substance and must be handled with appropriate safety precautions. pagepressjournals.org Other acids, such as perchloric acid, are also used for extraction and have shown comparable efficiency to TCA in some studies. ctu.edu.vn

Comparison of Acidic Extraction Methods for this compound

| Extraction Reagent | Typical Concentration | Key Findings | Reference |

|---|---|---|---|

| Trichloroacetic Acid (TCA) | 6% - 10% | High extraction efficiency, with recovery rates often above 99%. | pagepressjournals.orgctu.edu.vnnih.gov |

| Perchloric Acid (PCA) | 0.6 M | Effective for histamine extraction, comparable to TCA in some studies. | ctu.edu.vn |

Alkaline Methanol (B129727) Extraction

Alkaline methanol extraction is a technique employed for the isolation of histamine from various sample matrices, particularly in food analysis. This method leverages the solubility of histamine in an alkaline methanolic solution to separate it from other components of the sample.

One notable application of this technique involves the direct injection of the alkaline methanol extract into a gas chromatograph (GC) without the need for a derivatization step, which is often a time-consuming requirement in traditional GC methods. researchgate.net In a study demonstrating this approach, histamine was extracted from samples using alkaline methanol and subsequently analyzed. researchgate.net The internal standard used in this specific protocol was 1,9-nonanediol. researchgate.net This direct analysis method was found to be feasible, with a reported detection limit of approximately 5 μg/g. researchgate.net Recovery studies, which assess the efficiency of the extraction process, showed results ranging from 98% to 111% for spiked tuna flesh and 99% to 102% for spiked shrimp meat, indicating that the method effectively retrieves the target analyte. researchgate.net

The principle behind alkaline methanol extraction lies in the chemical properties of histamine and the sample matrix. The use of an alkaline environment can facilitate the extraction process. For instance, at a high pH, the polarity of amines like histamine can change, influencing their migration into the solvent phase. cabidigitallibrary.org While various solvents, including acids like perchloric acid and trichloroacetic acid, are also used for histamine extraction, alkaline methanol offers an alternative that can be particularly advantageous when coupled with certain analytical instruments. cabidigitallibrary.orgnih.gov

Method Validation and Performance Characteristics in Research Contexts

The reliability and applicability of any analytical method for histamine quantification in a research setting are determined by a thorough validation process. This involves assessing several key performance characteristics to ensure the data generated is accurate, precise, and fit for its intended purpose.

Specificity refers to the ability of an analytical method to measure only the target analyte, in this case, histamine, without interference from other compounds present in the sample matrix. mdpi.com Selectivity is a comparative term that describes the method's ability to differentiate the analyte from other similar compounds. akademisains.gov.my

In chromatographic methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), specificity is often achieved through the separation of histamine from other substances before detection. akademisains.gov.my The retention time of the histamine peak serves as an initial identifier. akademisains.gov.my For example, in an HPLC method with fluorescence detection, the specificity was demonstrated by the separation of the derivatized histamine peak from the peaks of the derivatizing agent and other compounds in the sample. akademisains.gov.my

To further enhance selectivity, especially when dealing with complex matrices, derivatization is a common strategy. akademisains.gov.my By reacting histamine with a specific reagent to form a derivative with unique properties (e.g., fluorescence), the selectivity of the detection process is significantly improved. akademisains.gov.mynih.gov For instance, derivatization with o-phthaldialdehyde (OPA) is a widely used technique that imparts fluorescence to histamine, allowing for its selective detection. cabidigitallibrary.orgda.gov.ph

In the context of immunoassays like ELISA, specificity is determined by the antibody's ability to bind exclusively to histamine. ifremer.fr Cross-reactivity studies are performed to assess the potential interference from structurally related compounds. oup.com For example, one study on a histamine dehydrogenase-based kit reported less than 6.5% cross-reactivity with agmatine (B1664431) and negligible cross-reactivity with other related biogenic amines. oup.com Another study investigating a dual-mode detection method tested for interference from histamine analogs such as dimethylamine, trimethylamine, β-phenylethylamine, ethylenediamine, spermidine, and tryptamine (B22526) to confirm the method's specificity. mdpi.com

Linearity demonstrates the ability of an analytical method to produce results that are directly proportional to the concentration of the analyte within a given range. ekb.eg The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity. megazyme.com

This is typically evaluated by analyzing a series of standard solutions of known histamine concentrations and plotting the instrument response against the concentration. ekb.eg The resulting calibration curve is then assessed using linear regression analysis, with a high correlation coefficient (R²) value, typically ≥0.99, indicating good linearity. da.gov.phekb.eg

The linear range can vary significantly depending on the analytical technique and the specific application. For instance:

An HPLC-FLD method for histamine in fish was found to be linear from the limit of quantitation (10 µg/g) up to 200 µg/g. ekb.eg

A UPLC-MS/MS method reported a linear range of 20.0 to 1000 ng/mL. researchgate.net

An enzymatic assay for histamine demonstrated linearity over the range of 0.5 to 12 µg of histamine per assay. megazyme.com

A UHPLC method with fluorescence detection had a linear calibration range of 10 to 60 µg/mL. da.gov.ph

A study using an automated enzyme-based analyzer reported a linearity range from 0 to 200 mg/kg. oup.com

The following table summarizes the linearity and range data from various research findings:

| Analytical Method | Linear Range | Correlation Coefficient (R²) | Reference |

| HPLC-FLD | 10 - 200 µg/g | 0.999 | ekb.eg |

| UPLC-MS/MS | 20.0 - 1000 ng/mL | 0.9993 | researchgate.net |

| Enzymatic Assay | 0.5 - 12 µ g/assay | Not specified | megazyme.com |

| UHPLC-FLD | 10 - 60 µg/mL | 0.9993 | da.gov.ph |

| Automated Enzymatic Assay | 10 - 200 mg/kg | > 0.99 | oup.com |

| HPLC (EU mandated method) | LOQ - 400 mg/kg | Not specified | europa.eu |

| Fluorimetric (Codex method) | LOQ - 150 mg/kg (extendable to 450 mg/kg with dilution) | Not specified | europa.eu |

This table is based on data from the provided text and is for illustrative purposes.

Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. nih.gov It is usually expressed as the relative standard deviation (RSD). da.gov.phresearchgate.net Accuracy is the closeness of the analytical result to the true or accepted reference value and is often evaluated through recovery studies. da.gov.phnih.gov

Precision is typically assessed at two levels:

Repeatability (intra-day precision): The precision obtained under the same operating conditions over a short interval of time. akademisains.gov.myresearchgate.net

Reproducibility (inter-day precision): The precision obtained under different conditions, such as on different days or by different analysts. akademisains.gov.my